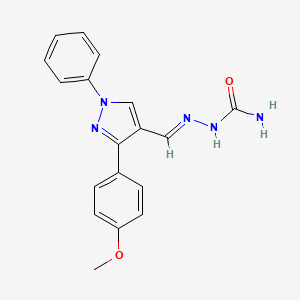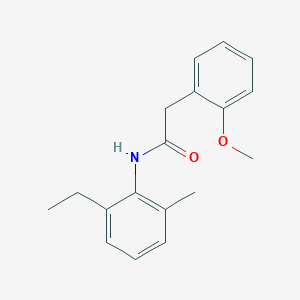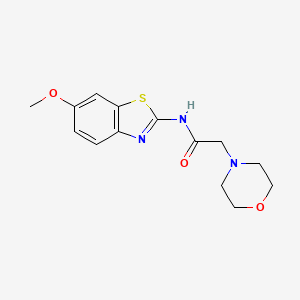![molecular formula C21H25N3O4 B5535920 methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5535920.png)
methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules that include functional groups such as esters, amides, and possibly heterocyclic components like piperazine. These types of compounds are often studied for their potential pharmaceutical applications, focusing on their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions starting from readily available precursors. For instance, compounds like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been prepared through steps from corresponding acetoacetic esters, used for the synthesis of heterocyclic systems (Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997).
Molecular Structure Analysis
Crystallographic studies are a common approach to analyze the molecular structure of such compounds. For instance, the molecular structures of related compounds have been determined by single crystal X-ray diffraction analysis, revealing specific conformations and geometric parameters essential for understanding their chemical behavior (Vanessa Renee Little, H. Jenkins, K. Vaughan, 2008).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves interactions with biomolecules, influenced by the functional groups present in their structure. For example, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has shown promising antiproliferative activity toward human cancer cells, attributed to its inhibition of tubulin polymerization (Hidemitsu Minegishi et al., 2015).
科学的研究の応用
Organic Synthesis and Heterocyclic Compounds Preparation
Methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate and related compounds have been utilized in the synthesis of various heterocyclic systems. For instance, Lovro Selič et al. (1997) described the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones from corresponding acetoacetic esters, highlighting the compound's role in facilitating complex organic transformations (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Antimicrobial Activities
In another study, H. Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with various primary amines, including methyl piperazine as an amine component. These compounds were screened for their antimicrobial activities, demonstrating the potential use of methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate derivatives in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, & N. Demirbas, 2010).
Tubulin Polymerization Inhibition
A specific derivative, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This compound showed promising antiproliferative activity toward human cancer cells, highlighting its potential as a cancer therapeutic agent. It inhibited acetylated tubulin accumulation and microtubule formation, inducing G2/M cell cycle arrest in HeLa cells (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, & Hiroyuki Nakamura, 2015).
作用機序
特性
IUPAC Name |
methyl 3-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-19-8-6-18(7-9-19)24-12-10-23(11-13-24)15-20(25)22-17-5-3-4-16(14-17)21(26)28-2/h3-9,14H,10-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUOSJDAIZRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetylamino}-benzoic acid methyl ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)


![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)
![3-[1-(4-chloro-2-methylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5535880.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-5-fluoro-2-methoxybenzamide](/img/structure/B5535888.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-1H-benzimidazole](/img/structure/B5535903.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5535909.png)
![5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5535913.png)
